molecular formula C21H25N5O3S B11091779 Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate

Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate

Cat. No.: B11091779
M. Wt: 427.5 g/mol
InChI Key: BSIPRKCTCKFJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

The synthesis of Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate involves multiple steps. One common method includes the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-B]indole with allyl bromide in a NaOH–H₂O–DMSO system . This reaction is followed by further modifications to introduce the methylpentanoate moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate involves its interaction with specific molecular targets. It has been shown to bind to iron ions, which plays a crucial role in its anticancer activity. The compound induces apoptosis in cancer cells by disrupting iron homeostasis and triggering mitochondrial pathways .

Comparison with Similar Compounds

Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate is unique compared to other triazinoindole derivatives due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]pentanoate

InChI

InChI=1S/C21H25N5O3S/c1-5-10-26-16-9-7-6-8-14(16)18-19(26)23-21(25-24-18)30-12-17(27)22-15(11-13(2)3)20(28)29-4/h5-9,13,15H,1,10-12H2,2-4H3,(H,22,27)

InChI Key

BSIPRKCTCKFJRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.